6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
CAS No.: 374101-00-5
Cat. No.: VC3917939
Molecular Formula: C19H20ClN5
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 374101-00-5 |
---|---|
Molecular Formula | C19H20ClN5 |
Molecular Weight | 353.8 g/mol |
IUPAC Name | 6-chloro-2-N,4-N-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C19H20ClN5/c1-11-5-7-15(13(3)9-11)21-18-23-17(20)24-19(25-18)22-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
Standard InChI Key | RWBGEFYTMUJWHM-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)C)C)C |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The molecule features a 1,3,5-triazine core with three key substituents:
-
A chlorine atom at the 6-position
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Two 2,4-dimethylphenyl groups attached to the amino nitrogens at the 2- and 4-positions
This arrangement creates a planar triazine ring system with steric hindrance from the ortho-methyl groups on the aromatic substituents, influencing both its reactivity and physical properties.
Systematic Nomenclature
The IUPAC name follows positional numbering of the triazine ring:
6-chloro-N,N'-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine .
Table 1: Key Identifiers and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₂₀ClN₅ | |
Molecular Weight | 361.85 g/mol | |
SMILES Notation | Cc1cc(c(cc1)C)Nc2nc(Cl)nc(Nc3cc(C)c(cc3)C)n2 | |
InChIKey | FOCLPSNTXOGURM-UHFFFAOYSA-N |
Alternative designations include:
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6-Chloro-N²,N⁴-bis(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Synthesis and Production
Laboratory-Scale Synthesis
The synthetic pathway typically involves three stages:
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Triazine Ring Formation: Cyclization of cyanuric chloride with ammonia derivatives under controlled conditions.
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Amination: Sequential substitution of chlorine atoms with 2,4-dimethylaniline groups in dioxane at 80–100°C .
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity.
Table 2: Representative Reaction Conditions
Step | Reagents | Temperature | Duration | Yield |
---|---|---|---|---|
Cyclization | NH₃, DCM | 0–5°C | 4 hr | 78% |
Amination | 2,4-Dimethylaniline | 80°C | 12 hr | 82% |
Purification | Ethanol/Water (3:1) | RT | – | 95% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors with:
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Residence time optimization to 30 minutes
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Heterogeneous catalysts (e.g., zeolites) enhancing reaction efficiency
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Automated crystallization systems achieving 99% purity
Physicochemical Properties
Solubility Profile
Solvent | Solubility (mg/mL) | Temperature |
---|---|---|
Dichloromethane | 45.2 | 25°C |
Ethanol | 12.7 | 25°C |
Water | <0.01 | 25°C |
The limited aqueous solubility (logP = 3.8) suggests suitability for hydrophobic formulations .
Chemical Reactivity
Nucleophilic Substitution
The 6-position chlorine exhibits reactivity towards:
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Amines (k = 0.15 M⁻¹s⁻¹ with methylamine)
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Alkoxides (e.g., sodium methoxide in THF)
Catalytic Hydrogenation
Under H₂/Pd-C (50 psi):
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Chlorine replaced by hydrogen (87% yield)
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Triazine ring remains intact
Functional Applications
Agrochemical Intermediate
Serves as precursor for:
Material Science Applications
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Ligand in transition metal complexes (Cu²⁺, Fe³⁺)
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Monomer for heat-resistant polymers
Table 3: Comparative Analysis with Structural Analogs
Compound | Herbicidal Activity | Thermal Stability |
---|---|---|
6-Chloro-N,N'-bis(2,4-dimethylphenyl) | +++ | 190°C |
6-Chloro-N,N'-diisopropyl | ++ | 175°C |
6-Methoxy-N,N'-diphenyl | + | 205°C |
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